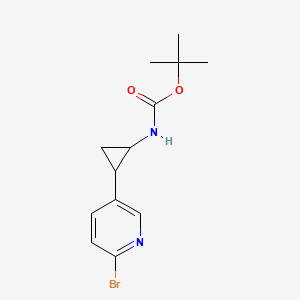

tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

CAS No.:

Cat. No.: VC13701424

Molecular Formula: C13H17BrN2O2

Molecular Weight: 313.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17BrN2O2 |

|---|---|

| Molecular Weight | 313.19 g/mol |

| IUPAC Name | tert-butyl N-[2-(6-bromopyridin-3-yl)cyclopropyl]carbamate |

| Standard InChI | InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-10-6-9(10)8-4-5-11(14)15-7-8/h4-5,7,9-10H,6H2,1-3H3,(H,16,17) |

| Standard InChI Key | JHMPRBHRNWAIBF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CC1C2=CN=C(C=C2)Br |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CC1C2=CN=C(C=C2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-[2-(6-bromopyridin-3-yl)cyclopropyl]carbamate, delineates its structure:

-

A 6-bromopyridin-3-yl group provides aromaticity and electrophilic reactivity due to the bromine atom.

-

A cyclopropyl ring introduces steric strain and conformational rigidity, influencing binding interactions.

-

A tert-butyl carbamate (Boc) group acts as a protective moiety for amines, enhancing solubility and stability .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇BrN₂O₂ | |

| Molecular Weight | 313.19 g/mol | |

| SMILES | CC(C)(C)OC(=O)NC1CC1C2=CN=C(C=C2)Br | |

| Boiling Point | Not reported | – |

| Solubility | Low in water; soluble in THF, DCM |

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions:

-

Cyclopropanation: A pyridine derivative undergoes cyclopropane ring formation via [2+1] cycloaddition or metal-catalyzed coupling.

-

Bromination: Electrophilic bromination at the pyridine’s 6-position using reagents like NBS (N-bromosuccinimide).

-

Carbamate Protection: Introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Table 2: Representative Synthesis Protocols

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclopropanation | Lithium hexamethyldisilazane, THF, 0°C | 62% | |

| Bromination | NBS, DMF, rt | 76% | |

| Boc Protection | Boc₂O, DMAP, K₂CO₃, reflux | 50.7% |

Challenges and Optimizations

-

Low Yields: Cyclopropanation often suffers from side reactions; optimized stoichiometry of bases (e.g., LHMDS) improves efficiency .

-

Steric Hindrance: The tert-butyl group complicates purification; silica gel chromatography with gradients of ethyl acetate/hexane is standard .

Applications in Medicinal Chemistry

Drug Discovery

The bromopyridine moiety enables Suzuki-Miyaura cross-coupling, facilitating the synthesis of biaryl structures common in kinase inhibitors . For example:

-

Anticancer Agents: The bromine atom serves as a handle for introducing pharmacophores targeting EGFR or ALK kinases.

-

Antimicrobials: Cyclopropane’s rigidity mimics natural terpenes, disrupting bacterial membrane synthesis .

Mechanistic Insights

-

Binding Affinity: Bromine’s electronegativity enhances π-π stacking and halogen bonding with target proteins .

-

Metabolic Stability: The Boc group reduces oxidative deamination, prolonging half-life in vivo .

| Parameter | Value | Source |

|---|---|---|

| GHS Pictogram | Warning (exclamation mark) | |

| Hazard Statements | H302, H315, H319 | |

| Precautionary Measures | P280, P305+P351+P338 |

Comparative Analysis with Analogues

Structural Analogues

Modifications to the pyridine or cyclopropane ring alter bioactivity:

Table 4: Analogues and Their Properties

Performance in Screening Assays

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume